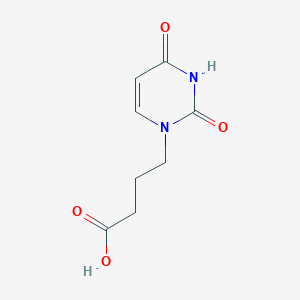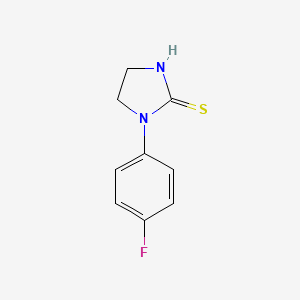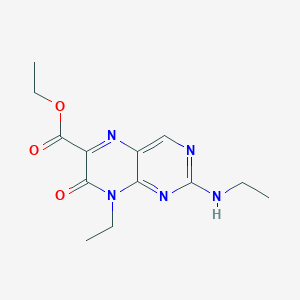
tert-Butyl pentylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl pentylcarbamate: is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl pentylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with pentylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+Pentylamine→tert-Butyl pentylcarbamate+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl pentylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, this compound can hydrolyze to form pentylamine and tert-butyl alcohol.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamates with different oxidation states.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Pentylamine and tert-butyl alcohol.
Oxidation: Oxidized carbamates.
Substitution: Substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl pentylcarbamate is used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamates in biological systems .
Industry: this compound finds applications in the production of pharmaceuticals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-butyl pentylcarbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, making the compound less reactive towards nucleophilic attack. under specific conditions, the carbamate group can undergo hydrolysis or substitution reactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the pentyl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 2-(substituted benzamido)phenylcarbamate: Known for its anti-inflammatory activity.
Uniqueness: tert-Butyl pentylcarbamate is unique due to its combination of the tert-butyl and pentyl groups, which provide a balance of stability and reactivity. This makes it suitable for a wide range of applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
262845-41-0 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
tert-butyl N-pentylcarbamate |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
ZUGNLQSMJYBIFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


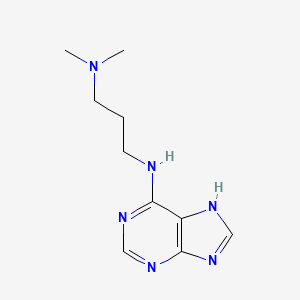
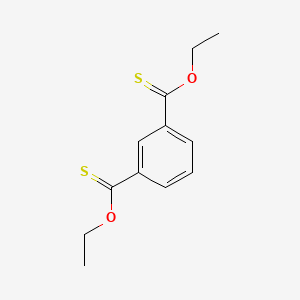
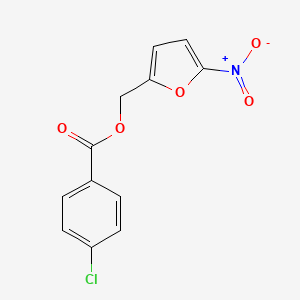
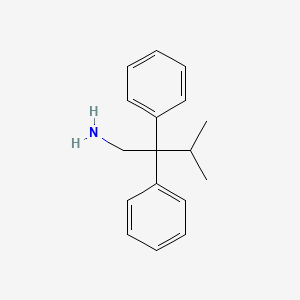

![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)
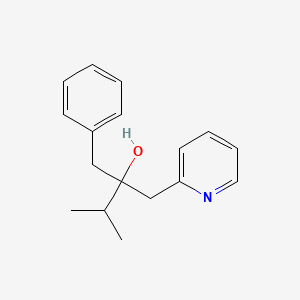
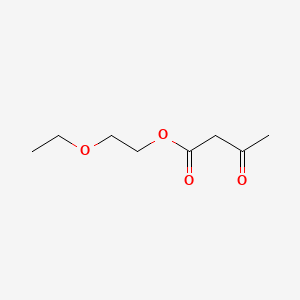
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
